

# Kalafungin: A Technical Guide to a Benzoisochromanequinone Antibiotic

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## Compound of Interest

Compound Name: *Kalafungin*

Cat. No.: *B1673277*

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## Abstract

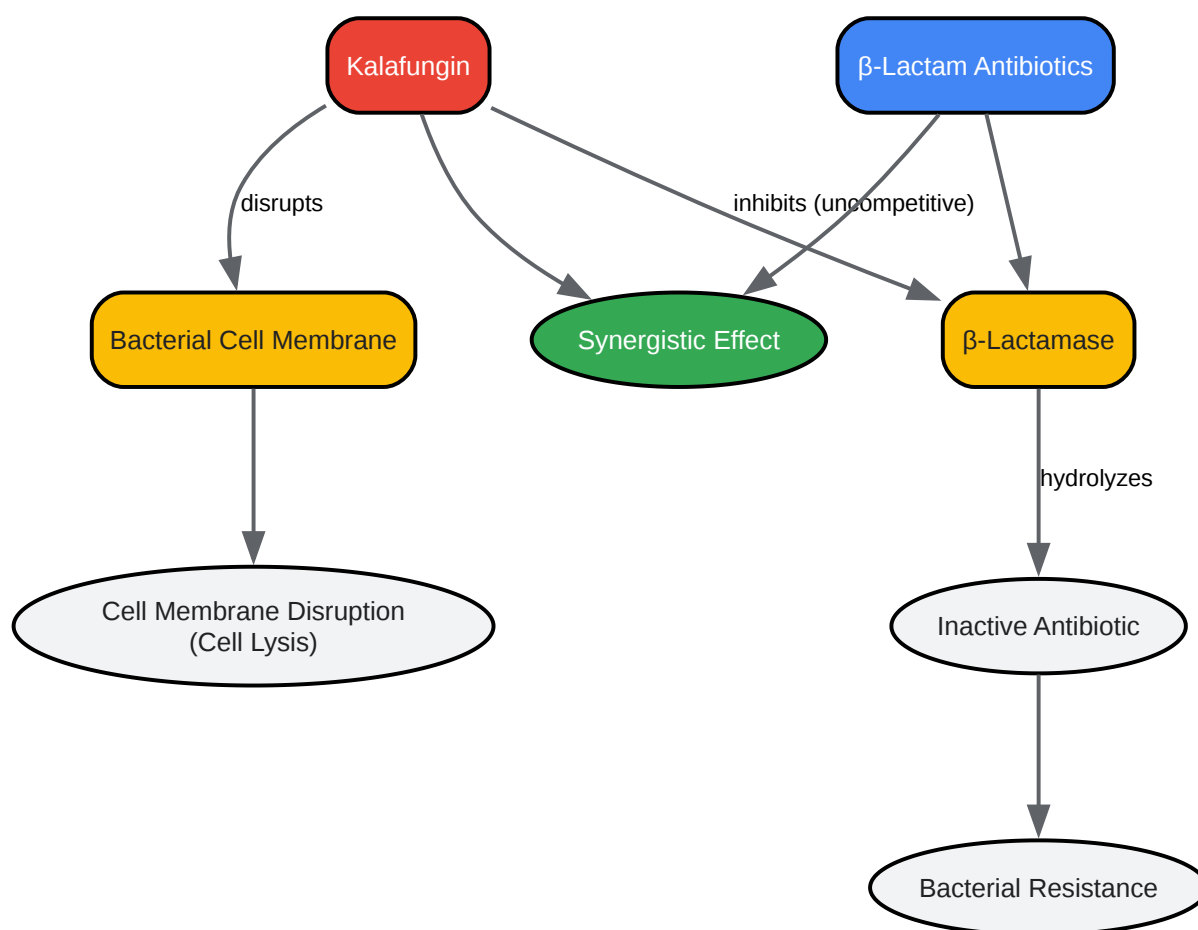
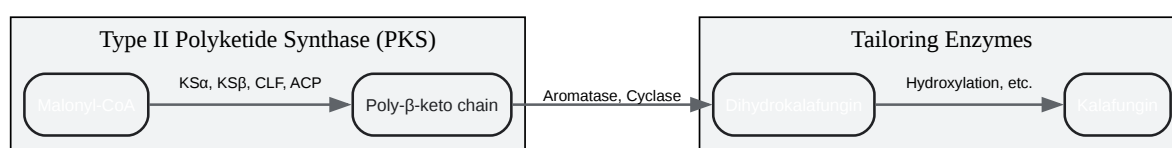
**Kalafungin** is a broad-spectrum antibiotic belonging to the benzoisochromanequinone class of natural products.[1][2] First isolated from *Streptomyces tanashiensis* in the 1960s, this polyketide-derived compound exhibits significant in vitro activity against a range of pathogenic fungi, yeasts, and Gram-positive bacteria.[2][3][4] Beyond its primary antimicrobial properties, **Kalafungin** has demonstrated potential as a  $\beta$ -lactamase inhibitor and possesses cytotoxic activity against tumor cells.[5][6][7] This technical guide provides a comprehensive overview of **Kalafungin**, detailing its biosynthesis, mechanism of action, antimicrobial spectrum, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-infective and anticancer agents.

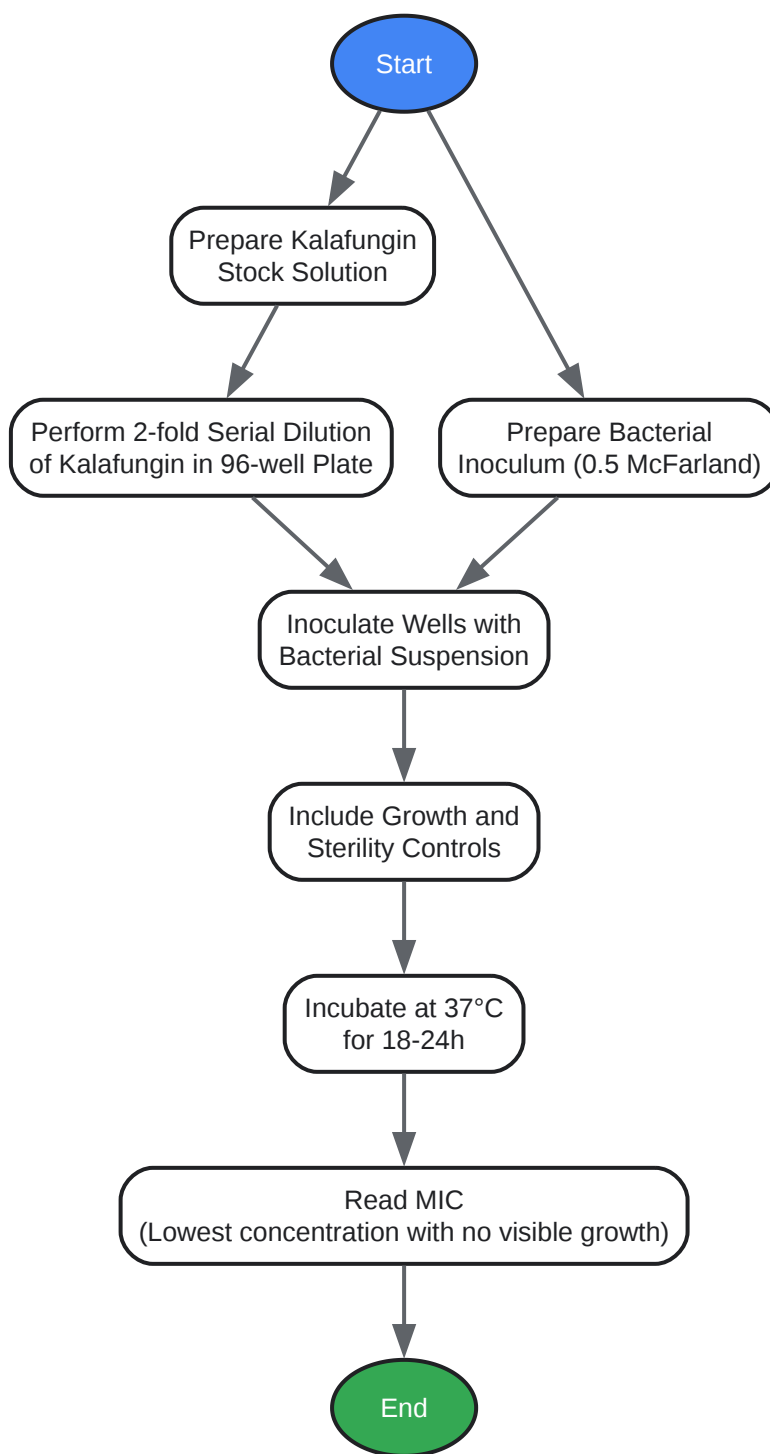
## Chemical and Physical Properties

**Kalafungin** ( $C_{16}H_{12}O_6$ , Molar Mass:  $300.266 \text{ g}\cdot\text{mol}^{-1}$ ) is a structurally complex molecule characterized by a fused three-ring system composed of a benzene, a quinone, and a stereospecific pyran ring.[5][8] It is also known by the synonyms U-19718 and Nanaomycin D.  
[1]

## Biosynthesis

The biosynthesis of **Kalafungin** in *Streptomyces* species is accomplished via a type II polyketide synthase (PKS) system.[9] This system iteratively condenses simple carboxylic acid units to form a poly- $\beta$ -keto chain, which is subsequently modified by a series of tailoring enzymes to yield the final benzoisochromanequinone structure.[9] The biosynthetic pathway of **Kalafungin** shares early steps with that of another well-known antibiotic, actinorhodin, produced by *Streptomyces coelicolor*. [10] Studies involving mutants of *Streptomyces tanashiensis* have allowed for the classification of seven phenotypic classes, suggesting a linear sequence of biosynthetic blocks.[10] Dihydro**kalafungin** is a key intermediate in this pathway.[5][9]





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